Buxozine C

Description

Historical Context and Initial Isolation from Buxus Species

The genus Buxus, commonly known as boxwood, has a long history in traditional medicine, with extracts from these plants being used for various ailments. figshare.com Phytochemical investigations into this genus began in earnest in the mid-20th century, leading to the discovery of a plethora of unique steroidal alkaloids.

Buxozine C was first introduced to the scientific literature in 1977 by Votický and his colleagues. In their paper titled "Buxozine-C, a novel type of Buxus alkaloid," they detailed its isolation and structure elucidation. figshare.comkib.ac.cn The compound was isolated from the leaves of Buxus sempervirens, the common boxwood. This discovery added a new structural subtype to the growing family of Buxus alkaloids. While many alkaloids had been identified from Buxus species by that time, the novel structural features of this compound distinguished it from previously reported compounds.

Classification and Structural Features within the Buxus Alkaloid Family

Buxus alkaloids are classified as steroidal alkaloids, which are characterized by a steroid nucleus with nitrogen atoms incorporated into the rings or side chains. kib.ac.cn More specifically, they belong to the triterpenoid (B12794562) alkaloid subgroup, which is derived from a cycloartane (B1207475) skeleton. Current time information in Kansas City, MO, US. This basic skeleton is what gives them their characteristic complex and rigid three-dimensional structure.

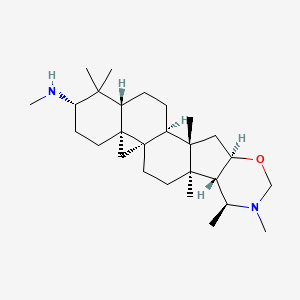

This compound is a prime example of the structural diversity within the Buxus alkaloid family. Its unique feature is the presence of a tetrahydro-oxazine ring. This structural motif is not common among other Buxus alkaloids and is a key identifying feature. The semi-synthesis of this compound has been achieved starting from Cyclovirobuxine-D, a more commonly known Buxus alkaloid. This synthesis involves the formation of the characteristic tetrahydro-oxazine ring through a reaction with formaldehyde (B43269) at room temperature, achieving a high yield. nih.gov This synthetic pathway underscores the close biosynthetic and structural relationship between this compound and other members of the Buxus alkaloid family.

Table 1: Structural Classification of this compound

| Feature | Description |

|---|---|

| Alkaloid Class | Steroidal Alkaloid |

| Sub-class | Triterpenoid Alkaloid |

| Core Skeleton | Cycloartane |

| Precursor for Synthesis | Cyclovirobuxine-D |

| Key Structural Moiety | Tetrahydro-oxazine ring |

Overview of Current Academic Research Landscape and Unexplored Scientific Questions

The academic research landscape for Buxus alkaloids is quite active, with numerous studies investigating their potential pharmacological applications. These studies have revealed a broad spectrum of biological activities, including cytotoxic, antimalarial, and cholinesterase inhibitory effects. Current time information in Kansas City, MO, US.nih.govrespect-po.ru However, the research focus has predominantly been on more abundant or traditionally recognized alkaloids from the Buxus genus.

In stark contrast, specific research into the biological activities of this compound is notably absent from the current scientific literature. While its synthesis and structural characterization are established, there is a significant gap in our understanding of its pharmacological profile. This lack of data presents a field ripe with unexplored scientific questions.

Key Unexplored Scientific Questions:

Cytotoxic Activity: Many Buxus alkaloids have demonstrated cytotoxicity against various cancer cell lines. respect-po.runih.gov A fundamental unexplored question is whether this compound possesses similar cytotoxic properties.

Antimalarial Potential: The Buxus genus has been a source of compounds with antiplasmodial activity. nih.govnih.gov Screening this compound for antimalarial efficacy is a logical and important next step.

Cholinesterase Inhibition: Inhibition of acetylcholinesterase and butyrylcholinesterase is a known activity of some Buxus alkaloids, relevant to the treatment of neurodegenerative diseases. nih.govattogene.com The potential of this compound as a cholinesterase inhibitor remains to be investigated.

Structure-Activity Relationship: The unique tetrahydro-oxazine ring in this compound provides an excellent opportunity to study structure-activity relationships within the Buxus alkaloid family. Understanding how this specific structural feature influences biological activity is a key area for future research.

The absence of biological data for this compound highlights a significant opportunity for future research. Investigations into its pharmacological properties could uncover novel therapeutic potentials and provide deeper insights into the chemical ecology and medicinal value of the Buxus genus.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

IUPAC Name |

(1S,4R,5S,6S,10R,12S,13S,16R,18S,21R)-N,4,6,7,12,17,17-heptamethyl-9-oxa-7-azahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-18-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N2O/c1-17-22-18(30-16-29(17)7)14-25(5)20-9-8-19-23(2,3)21(28-6)10-11-26(19)15-27(20,26)13-12-24(22,25)4/h17-22,28H,8-16H2,1-7H3/t17-,18+,19-,20-,21-,22-,24+,25-,26+,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBJBVLTEQHUQV-ZUDQDPCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)NC)C)C)OCN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)NC)C)C)OCN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation

High-resolution spectroscopic methods are fundamental to the structural elucidation of natural products like Buxozine C, providing precise information on the molecular formula, functional groups, and the intricate network of atomic connections.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the relative stereochemistry of this compound. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete picture of the molecule's connectivity can be assembled.

The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicities (singlet, doublet, triplet, etc.), and their coupling constants, which provide information about dihedral angles between adjacent protons, aiding in stereochemical assignments. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their hybridization state. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are further used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

For Buxus alkaloids, characteristic chemical shifts are observed. For instance, the protons of methyl groups attached to quaternary carbons typically resonate as singlets in the upfield region of the ¹H NMR spectrum. Protons adjacent to nitrogen or oxygen atoms are shifted downfield due to the deshielding effect of these electronegative atoms. In the ¹³C NMR spectrum, sp³ hybridized carbons generally appear in the range of 10-90 ppm, while sp² hybridized carbons of aromatic rings or double bonds are found further downfield.

Table 1: Representative ¹H NMR Data for a Buxus Alkaloid Scaffold (Note: This is a representative table based on known Buxus alkaloids and may not reflect the exact values for this compound.)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 3.5 - 4.5 | m | |

| H-19a | 5.8 - 6.2 | d | ~10 |

| H-19b | 5.6 - 6.0 | d | ~10 |

| N-CH₃ | 2.0 - 2.5 | s | |

| C-18 CH₃ | 0.7 - 1.0 | s | |

| C-21 CH₃ | 1.0 - 1.3 | d | ~6.5 |

Table 2: Representative ¹³C NMR Data for a Buxus Alkaloid Scaffold (Note: This is a representative table based on known Buxus alkaloids and may not reflect the exact values for this compound.)

| Carbon | Chemical Shift (δ) ppm | Carbon Type |

| C-3 | 50 - 65 | CH |

| C-4 | 35 - 45 | C |

| C-5 | 45 - 55 | CH |

| C-9 | 130 - 145 | C |

| C-10 | 35 - 45 | C |

| C=O | 190 - 220 | C |

| N-CH₃ | 30 - 45 | CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The IR spectrum of a Buxus alkaloid would be expected to show characteristic absorption bands for C-H stretching of alkyl groups (typically in the 2850-3000 cm⁻¹ region), C-N stretching, and potentially C=O stretching if a carbonyl group is present (usually a strong absorption around 1700-1750 cm⁻¹). The presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole.

Table 4: Typical Infrared Absorption Frequencies for Functional Groups in Buxus Alkaloids

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=O Stretch | 1700 - 1750 | Strong |

| C-N Stretch | 1000 - 1350 | Medium |

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to Buxozine C

Information regarding reported total synthesis approaches specifically for this compound was not found in the consulted literature.

Detailed retrosynthetic analysis and strategic disconnections specifically applied to the total synthesis of this compound were not identified in the available sources.

Information on the development of stereoselective and regioselective reactions specifically for the total synthesis of this compound was not found in the consulted literature. While general principles of stereoselective and regioselective synthesis are well-established in organic chemistry, their application to the specific challenges of a this compound total synthesis was not detailed in the reviewed sources.

Details regarding the optimization of synthetic pathways for the research-scale production of this compound via total synthesis were not available in the consulted literature.

Semisynthesis of this compound from Natural Precursors (e.g., Cyclovirobuxine-D)

A prominent approach to obtaining this compound involves its semisynthesis from the naturally occurring steroidal alkaloid, Cyclovirobuxine-D. Cyclovirobuxine-D serves as a readily available precursor found in Buxus species. cas.czctdbase.orgresearchgate.net A short and efficient method for the synthesis of this compound from Cyclovirobuxine-D has been reported. This transformation involves the formation of a tetrahydro-oxazine ring. cas.czctdbase.orgresearchgate.netnih.gov The reaction is achieved by treating Cyclovirobuxine-D with formaldehyde (B43269) at room temperature. cas.czctdbase.orgresearchgate.net This semisynthetic route has been shown to provide this compound in a high yield of 91%. cas.czctdbase.orgresearchgate.netnih.gov

The semisynthesis of this compound from Cyclovirobuxine-D involves the formation of a tetrahydro-oxazine ring. cas.czresearchgate.net This key transformation is reported to occur upon reaction of Cyclovirobuxine-D with formaldehyde. cas.czctdbase.orgresearchgate.net While the reaction conditions (room temperature) and a high yield (91%) have been reported, detailed investigations specifically into the complete reaction mechanism for this tetrahydro-oxazine ring formation in the context of this compound semisynthesis were not extensively detailed in the consulted literature.

Chemical Derivatization and Analog Synthesis of this compound

Chemical derivatization and the synthesis of analogues are crucial strategies in medicinal chemistry to investigate the relationship between the chemical structure of a compound and its biological activity. By systematically modifying specific parts of the this compound molecule, researchers can gain insights into which functional groups or structural motifs are essential for its observed effects and potentially enhance its potency or selectivity. researchgate.netkcl.ac.uknih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development. researchgate.netkcl.ac.uknih.govnih.govmdpi.com For this compound, this involves designing and synthesizing a library of modified compounds where specific atoms or functional groups are altered, added, or removed. These analogues are then tested in various biological assays to determine how the chemical changes impact their activity. researchgate.net While specific detailed data tables on this compound analogues and their SAR are not extensively detailed in the provided search results, the general principle of SAR studies on natural products and alkaloids is well-established to improve bioactivity and identify key functional groups. researchgate.netkcl.ac.uknih.govnih.govmdpi.com Research on other steroidal alkaloids and natural products demonstrates that even subtle modifications can significantly influence biological outcomes. nih.govmdpi.comnih.govsioc-journal.cn

Chemical transformations allow for the conversion of one alkaloid into another, which can be valuable for both structural confirmation and accessing compounds that may be more difficult to isolate directly from natural sources. One notable transformation involves the synthesis of Cyclovirobuxine A from this compound. An efficient one-pot synthesis method for this conversion has been reported. ku.edu Cyclovirobuxine A is another steroidal alkaloid found in Buxus species. researchgate.net This conversion highlights the chemical relationship between different alkaloids within the Buxus family and provides a synthetic route to Cyclovirobuxine A starting from this compound. ku.edu Cyclovirobuxine A is obtained from the N-methylation of naturally occurring cyclovirobuxine D. researchgate.net While the direct conversion from this compound to Cyclovirobuxine A is mentioned, the detailed reaction mechanism and conditions for this specific transformation from this compound are not fully elaborated in the provided snippets beyond it being an efficient one-pot synthesis. ku.edu

Chemical probes are valuable tools in biological research, designed to interact with specific biomolecules (like proteins) to study their function, localization, and interactions within living systems. researchgate.netnih.govnih.gov The synthesis of chemical probes based on natural products like this compound involves incorporating reporter tags (e.g., fluorescent labels, affinity tags) or reactive groups into the alkaloid structure while ideally retaining its biological activity or target specificity. researchgate.netnih.govnih.gov These modified this compound molecules could then be used to identify its biological targets or pathways. While the provided search results mention the synthesis and application of chemical probes in general biological research, including those derived from natural products, specific examples or detailed methodologies for synthesizing this compound-based chemical probes are not explicitly provided. researchgate.netnih.govnih.govnih.govkib.ac.cnkib.ac.cn The concept involves designing probes that can covalently bind to a target or allow for visualization or isolation of the bound complex. researchgate.netnih.gov

Biosynthetic Pathways and Genetic Basis

Identification of Putative Biosynthetic Precursors and Intermediates

The biosynthesis of triterpenoids, including the steroidal backbone of Buxus alkaloids, begins with the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). viper.ac.in These precursors are synthesized via the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway in plants. viper.ac.innih.govfrontiersin.org

The condensation of these five-carbon units leads to the formation of farnesyl pyrophosphate (FPP), a 15-carbon intermediate. scispace.com Two molecules of FPP are then coupled to produce squalene (B77637), a 30-carbon acyclic precursor. ingentaconnect.comthegoodscentscompany.com Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), a key intermediate in the biosynthesis of various cyclic triterpenoids, including sterols. thegoodscentscompany.comcaymanchem.commdpi.com

In plants, 2,3-oxidosqualene is primarily cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol. ingentaconnect.comthegoodscentscompany.commdpi.com Cycloartenol is a pentacyclic triterpenoid (B12794562) characterized by a cyclopropane (B1198618) ring, serving as a central precursor for the biosynthesis of phytosterols (B1254722) and other related compounds in photosynthetic organisms. ingentaconnect.comthegoodscentscompany.commdpi.com Buxus alkaloids are considered degraded triterpenoid alkaloids based on a cycloartenol skeleton. researchgate.net This indicates that cycloartenol, or a closely related intermediate in the sterol biosynthesis pathway derived from cycloartenol, serves as a crucial precursor for the unique steroidal skeleton found in Buxozine C and other Buxus alkaloids. ingentaconnect.comresearchgate.netrsc.org Further transformations of this steroidal framework, including modifications at positions like C-3 and C-20, are implicated in the pathway leading to compounds like cyclobuxine D and potentially this compound. rsc.org

Putative biosynthetic precursors and intermediates involved in the pathway to this compound likely include:

| Compound Name | Role in Pathway | PubChem CID |

| Isopentenyl pyrophosphate | Five-carbon building block | 64401 |

| Dimethylallyl pyrophosphate | Five-carbon building block | 528170 |

| Farnesyl pyrophosphate | 15-carbon intermediate | 16034535 |

| Squalene | 30-carbon acyclic precursor | 5280443 |

| 2,3-Oxidosqualene | Epoxidated squalene intermediate | 7200-26-2 (CAS Number, PubChem CID 643973) |

| Cycloartenol | Key cyclic triterpenoid precursor in plants | 183404 |

Enzymology of this compound Biosynthesis

The transformation of basic triterpenoid precursors into the complex structure of this compound involves a series of enzymatic reactions. While specific enzymes directly involved in the late stages of this compound biosynthesis have not been extensively characterized in the provided search results, the general classes of enzymes involved in triterpenoid and steroidal alkaloid biosynthesis in plants provide insight into the likely enzymatic machinery.

Isolation and Characterization of Key Biosynthetic Enzymes

Enzymes involved in the initial steps of triterpenoid biosynthesis, such as squalene synthase and squalene epoxidase, are well-known in plants. thegoodscentscompany.com Cycloartenol synthase (CAS) is a key enzyme in the plant-specific sterol pathway, catalyzing the cyclization of 2,3-oxidosqualene to cycloartenol. mdpi.com The characterization of CAS from various plant species has been reported. thegoodscentscompany.commdpi.com

For the later stages leading to the steroidal alkaloid structure of this compound, enzymes catalyzing modifications of the cycloartenol skeleton are expected to be involved. These could include cytochrome P450 monooxygenases for hydroxylation and oxidation reactions, dehydrogenases, reductases, and enzymes responsible for the incorporation of nitrogen. Studies on other steroidal alkaloids suggest the involvement of enzymes that modify the steroidal core and introduce amino groups. researchgate.nethec.gov.pk The specific enzymes responsible for the cyclopropane ring modifications and the formation of the tetrahydro-oxazine ring characteristic of this compound would be of particular interest. nih.gov

Mechanistic Elucidation of Enzymatic Transformations

The cyclization of 2,3-oxidosqualene to cycloartenol by CAS involves a complex proton-initiated cascade reaction followed by a specific rearrangement and cyclopropane ring formation. mdpi.com The mechanism of this reaction has been studied, including the stereochemistry of proton loss during cyclopropane ring formation. rsc.org

The subsequent enzymatic steps in this compound biosynthesis would involve further modifications of the cycloartenol skeleton. These likely include oxidation, reduction, and potentially rearrangement reactions. The incorporation of nitrogen, a defining feature of alkaloids, would involve amination reactions, possibly reductive amination of keto intermediates, as suggested for other Buxus alkaloids. hec.gov.pk The formation of the tetrahydro-oxazine ring in this compound from a precursor like cyclovirobuxine-D has been achieved synthetically via reaction with formaldehyde (B43269), suggesting a potential enzymatic equivalent in the plant could catalyze a similar cyclization and amination process. nih.gov Elucidating the precise mechanisms of these enzymatic transformations would require detailed biochemical studies, including enzyme assays, structural analysis, and potentially isotopic labeling experiments.

Genetic Basis of this compound Production in Buxus Species

The biosynthesis of secondary metabolites in plants is controlled by genes encoding the biosynthetic enzymes and regulatory proteins. These genes are often organized in biosynthetic gene clusters (BGCs). biorxiv.org

Identification and Organization of Biosynthetic Gene Clusters

While specific BGCs for this compound biosynthesis have not been explicitly detailed in the search results, studies on other plant secondary metabolites, including triterpenoids and alkaloids, have revealed the presence of BGCs. biorxiv.org These clusters facilitate the coordinated expression of genes involved in a particular biosynthetic pathway. Identifying the genes responsible for the unique steps in this compound biosynthesis, particularly those involved in the later modifications of the steroidal skeleton and nitrogen incorporation, would likely involve genomic and transcriptomic studies of Buxus species. Transcriptome analysis has been used to identify candidate genes related to steroid alkaloid biosynthesis in other plant species. researchgate.net

The organization of these genes within the Buxus genome, whether in tight clusters or dispersed across the genome, would provide insights into the evolution and regulation of this compound biosynthesis.

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The production of secondary metabolites in plants is subject to complex regulatory mechanisms at both the transcriptional and post-transcriptional levels. Environmental factors, developmental cues, and biotic interactions can influence the expression of biosynthetic genes. mdpi.comresearchgate.net

Transcriptional regulation involves transcription factors that bind to regulatory regions of biosynthetic genes, activating or repressing their expression. Various transcription factor families, such as WRKY, MYB, AP2/ERF, bZIP, bHLH, and NAC, are known to regulate secondary metabolite biosynthesis in plants. mdpi.comresearchgate.net Understanding which transcription factors control the expression of genes in the this compound pathway would provide targets for manipulating its production.

Post-transcriptional regulation can involve mechanisms such as mRNA processing, stability, and translation, as well as protein modification and degradation. These mechanisms can further fine-tune the activity of the biosynthetic pathway. While specific details for this compound are limited, it is reasonable to assume that its biosynthesis is subject to such multi-layered regulation, allowing Buxus plants to adapt their production of this compound in response to various stimuli.

Chemoenzymatic Synthesis and Synthetic Biology Approaches Inspired by Biosynthesis

This compound is a triterpenoid alkaloid found in plants of the Buxus genus, such as Buxus sempervirens and Buxus papillosa. nih.govuni.lunih.gov These alkaloids are part of a larger class of natural products derived from a cycloartenol skeleton, which itself originates from the fundamental steroid biosynthesis pathway beginning with squalene. nih.gov The presence of a tetrahydro-oxazine ring is a characteristic structural feature of this compound, formed by a bridge joining the C-16α position and the C-20 nitrogen atom. uni.lunih.gov

While the detailed enzymatic cascade involved in the in vivo biosynthesis of this compound from its steroidal precursors within the Buxus plant is an area of ongoing research within the broader study of Buxus alkaloid biosynthesis, specific enzymatic steps leading directly to the formation of the tetrahydro-oxazine ring in this compound have not been extensively elucidated in the provided literature.

In the realm of synthetic approaches, a short and efficient chemical synthesis of this compound has been reported, starting from cyclovirobuxine-D. nih.gov This synthesis involves the formation of the characteristic tetrahydro-oxazine ring through a reaction with formaldehyde at room temperature. nih.gov This chemical transformation achieved a high yield of 91%. nih.gov Cyclovirobuxine D, the starting material for this synthesis, is another alkaloid isolated from Buxus species and shares a related steroidal scaffold. This reported synthetic route highlights the chemical feasibility of constructing the key structural elements of this compound.

Molecular Mechanism of Action and Biological Target Engagement Non Clinical Focus

Identification and Validation of Molecular Targets in Model Systems

The precise molecular targets of Buxozine C remain an area of active investigation, with current understanding largely extrapolated from the broader class of Buxus alkaloids and preliminary computational analyses.

Affinity-Based Probes and Chemical Proteomics for Target Deconvolution

To date, specific studies employing affinity-based probes or chemical proteomics for the deconvolution of this compound's molecular targets have not been extensively reported in peer-reviewed literature. This methodology, which involves designing and using a molecular probe derived from the compound of interest to isolate its binding partners from complex biological samples, represents a critical next step in definitively identifying its direct cellular interactors. The development of a this compound-derived probe would be instrumental in pulling down and subsequently identifying its protein targets through techniques like mass spectrometry.

In Silico Docking and Molecular Dynamics Simulations for Target Prediction and Binding Mode Analysis

Computational methods provide a predictive framework for understanding the potential molecular interactions of this compound. kib.ac.cn While specific, in-depth molecular dynamics simulation studies for this compound are not yet widely available, general docking analyses have been performed on related Buxus alkaloids. kib.ac.cn These studies, which computationally fit the ligand into the binding sites of various known protein structures, can suggest potential targets. For instance, many steroidal alkaloids from the Buxus family have been investigated for their interaction with enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting a potential area for focused in silico studies of this compound. researchgate.netresearchgate.net A hypothetical docking study would assess the binding affinity and orientation of this compound within the active sites of these and other enzymes, providing insights into the specific amino acid residues crucial for its binding.

Elucidation of Downstream Cellular Signaling Pathways and Networks

The broader family of Buxus steroidal alkaloids has been noted to influence various cellular signaling pathways, although specific data for this compound is limited.

Analysis of Perturbations in Intracellular Biochemical Cascades

Research into the effects of Buxus alkaloids on intracellular signaling has pointed towards the modulation of pathways involved in cell proliferation and apoptosis. For example, other compounds from this family have been observed to impact the expression levels of key signaling proteins. While direct evidence for this compound is pending, it is plausible that it could similarly perturb established signaling cascades. Future research would involve treating non-human cell lines with this compound and analyzing changes in the phosphorylation status or expression levels of key signaling molecules, such as kinases and transcription factors, using techniques like Western blotting and phosphoproteomics.

Investigation of Cellular Phenotypes in In Vitro Non-Human Cell Models

Studies on various extracts from Buxus species have demonstrated a range of biological activities in in vitro models, including effects on cancer cell lines. researchgate.net The cytotoxic and anti-proliferative effects of related steroidal alkaloids have been documented against various cell lines. nih.gov Investigation into the specific effects of this compound on non-human cell models is a necessary step to characterize its cellular phenotype. Such studies would involve assessing its impact on cell viability, proliferation, migration, and apoptosis in well-characterized cell lines to understand its potential cellular effects.

Quantitative Assessment of Receptor/Enzyme Binding Kinetics and Thermodynamics

A quantitative understanding of the binding affinity and kinetics of this compound with its putative biological targets is essential for a complete mechanistic picture. As of now, specific thermodynamic and kinetic data for the interaction of this compound with any receptor or enzyme are not available in the public domain. chem.sk Future research in this area would employ techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the association and dissociation rate constants (k_on and k_off), the equilibrium dissociation constant (K_D), and the thermodynamic parameters (ΔH, ΔS) of binding. This data would provide a quantitative basis for its biological activity.

An article on the chemical compound “this compound” focusing on its molecular mechanism of action and biological target engagement, with a non-clinical focus, cannot be generated as requested.

Extensive searches for scientific literature regarding "this compound" have revealed a significant lack of available data for the specific topics outlined in your request. While "this compound" is identified as an alkaloid from Buxus sempervirens and its synthesis has been documented, there is no publicly available research on its specific structure-activity relationships (SAR), quantitative structure-activity relationship (QSAR) modeling, or pharmacophore elucidation.

The provided outline requires in-depth, scientifically accurate content for the following sections:

Structure-Activity Relationship (SAR) Studies for Molecular Interactions

Pharmacophore Elucidation and Principles for Rational Ligand Design

Without dedicated research on this compound and its analogues, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to these specific requirements. The creation of data tables and detailed research findings as requested is also not feasible due to the absence of primary and secondary research literature on this particular compound's bioactivity.

Therefore, any attempt to create an article based on the provided outline would result in speculation and would not meet the standard of being professional, authoritative, and based on diverse sources.

Pre Clinical Pharmacological and Biological Investigations Excluding Human Data

In Vitro Biological Activity Profiling in Non-Human Cellular Models

There is no specific information available in the reviewed scientific literature regarding the in vitro biological activity profiling of Buxozine C in non-human cellular models.

No studies detailing the effects of this compound on specific enzymes were identified. Data from enzyme inhibition or activation assays for this compound are not available in the public domain.

Information regarding the binding affinity and functional activity of this compound at specific cellular receptors is not available. There are no published reports of receptor binding or functional assays conducted on this compound.

The effects of this compound on specific cellular signaling pathways have not been documented in the available literature. Consequently, there is no data from cellular pathway modulation assays to report.

In Vivo Studies in Relevant Model Organisms for Target Engagement and Systemic Effects (Non-human, focusing on fundamental biology)

No in vivo studies using non-human model organisms to investigate the target engagement or systemic biological effects of this compound have been reported in the scientific literature reviewed.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Biological Systems

There is a lack of published data concerning the ADME properties of this compound in any non-human biological system.

No studies on the in vitro metabolic stability of this compound, for instance using liver microsomes, have been found. Similarly, there are no reports on the identification of its potential metabolites.

Plasma Protein Binding and Membrane Permeability Assays

There is no specific data available from plasma protein binding assays for this compound. Information regarding the extent to which this compound binds to plasma proteins such as albumin in any non-human species has not been reported in the reviewed scientific literature.

Similarly, specific membrane permeability assays for this compound, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, have not been described in published research. While some Buxus alkaloids are generally noted for their ability to disrupt cell membranes, quantitative data on the permeability of this compound is not available. nih.gov

Interactive Data Table: Plasma Protein Binding and Membrane Permeability of this compound

| Parameter | Species | Method | Result |

| Plasma Protein Binding (%) | Data Not Available | Data Not Available | Data Not Available |

| Apparent Permeability (Papp) | Data Not Available | Data Not Available | Data Not Available |

This table is representative of the lack of available data.

Tissue Distribution in Pre-Clinical Models

Investigations into the tissue distribution of this compound in pre-clinical animal models have not been reported. Consequently, there is no data on the concentration of this compound in various organs and tissues following administration in non-human subjects.

Interactive Data Table: Tissue Distribution of this compound in Pre-Clinical Models

| Tissue | Species | Concentration |

| Brain | Data Not Available | Data Not Available |

| Heart | Data Not Available | Data Not Available |

| Liver | Data Not Available | Data Not Available |

| Kidney | Data Not Available | Data Not Available |

| Lung | Data Not Available | Data Not Available |

This table is representative of the lack of available data.

Comparative Pharmacology Across Different Non-Human Biological Systems

There are no published studies that provide a comparative pharmacological analysis of this compound across different non-human biological systems. While various biological activities have been attributed to the broader class of Buxus alkaloids, specific data detailing the effects of this compound in different preclinical species or in vitro systems from different species are not available. researchgate.net

Analytical Methodologies for Research and Quantitative Analysis

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography plays a crucial role in separating Buxozine C from complex matrices, such as plant extracts, and for assessing its purity. Different chromatographic modes are employed depending on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the qualitative and quantitative analysis of drugs and natural products, including alkaloids like this compound. asianjpr.comgyanvihar.org Developing an effective HPLC method involves several steps: method scouting, optimization, robustness testing, and validation. thermofisher.com The selection of appropriate stationary and mobile phases is critical for achieving adequate separation. For this compound, given its steroidal alkaloid nature, reversed-phase HPLC is commonly employed, utilizing C18 columns and mobile phases typically consisting of mixtures of aqueous buffers and organic solvents such as methanol (B129727) or acetonitrile. gsconlinepress.comafricanjournalofbiomedicalresearch.com Method optimization involves adjusting parameters like mobile phase composition, flow rate, temperature, and detection wavelength to achieve optimal resolution, peak shape, and sensitivity. gyanvihar.orgthermofisher.com UV detection is frequently used, and the UV spectrum of this compound would guide the selection of the detection wavelength. researchgate.nethec.gov.pk

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is suitable for the analysis of volatile or easily derivatizable compounds. shimadzu.comd-nb.info While this compound itself may not be sufficiently volatile for direct GC analysis due to its molecular weight and structure, GC can be applied to analyze volatile derivatives or potential degradation products. Derivatization techniques can be employed to increase the volatility of polar compounds. nih.gov GC is a separation and detection method for sample mixtures whose components can be volatilized without thermal decomposition. shimadzu.comd-nb.info Separation in GC occurs within a column based on the differential partitioning of analytes between a mobile gas phase and a stationary phase. shimadzu.comd-nb.info GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile components. biomedpharmajournal.org

Preparative Chromatography for Compound Isolation

Preparative chromatography is essential for isolating this compound in sufficient quantities and high purity for detailed structural characterization and further research. This technique utilizes the same separation principles as analytical chromatography but on a larger scale. americanpharmaceuticalreview.comlabotec.co.zadonaulab.cz Preparative HPLC systems are designed to handle larger sample loads and higher flow rates compared to analytical systems. americanpharmaceuticalreview.combuchi.com The choice of stationary phase and mobile phase system is often scaled up from analytical HPLC methods. Detection methods in preparative chromatography may include UV detectors or evaporative light scattering detectors (ELSD) to monitor the separation and collect fractions containing the target compound. americanpharmaceuticalreview.comlpp-group.com

Advanced Spectrometric Methods for Quantitative Analysis in Research Samples

Spectrometric methods provide detailed structural information and enable the quantitative analysis of this compound, particularly in complex matrices or at low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is a highly sensitive and selective technique widely used for the trace analysis and quantification of compounds in complex biological and environmental samples. thermofisher.comrestek.comut.ee The combination of LC separation and MS/MS detection allows for the specific detection and quantification of this compound, even in the presence of interfering substances. LC-MS/MS is particularly valuable for trace analysis due to its ability to provide both molecular weight information and characteristic fragmentation patterns, which enhance specificity. ut.ee Electrospray ionization (ESI) is a commonly used ionization technique for polar compounds like alkaloids in LC-MS. ut.eebu.edu The mass analyzer in tandem mass spectrometry (MS/MS) fragments the parent ion of this compound, and the resulting fragment ions are detected, providing a highly specific signature for identification and quantification. ut.eebu.edu This technique is crucial for quantifying this compound in research samples where it may be present at low concentrations.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful spectroscopic technique for the direct and absolute quantification of compounds without the need for a reference standard of the analyte itself. ethz.chbruker.comresolvemass.ca qNMR relies on the direct proportionality between the intensity of an NMR signal and the number of nuclei giving rise to that signal. ethz.ch For this compound, proton NMR (¹H NMR) is typically used for quantification. By comparing the integral of a specific, well-resolved peak in the ¹H NMR spectrum of this compound to the integral of a peak from a certified internal standard of known concentration, the absolute concentration or purity of this compound can be determined. ethz.chresolvemass.ca qNMR is recognized for its accuracy and versatility in determining the purity of organic substances and quantifying components in mixtures. ethz.chresolvemass.ca It is a non-destructive technique, allowing for sample recovery. resolvemass.ca

This article focuses on specific analytical methodologies for the chemical compound this compound, based on available research information. This compound is a steroidal alkaloid first reported in 1977 plantaedb.comintegmed.uzchem.skchem.sk. It is found in plants of the Buxus genus, such as Buxus sempervirens plantaedb.comintegmed.uzchem.skresearchgate.netbocsci.comrhhz.net. Its structure includes a tetrahydro-oxazine ring rhhz.net.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Studies of Buxozine C Electronic Structure and Reactivity

Quantum Mechanical (QM) studies are fundamental in computational chemistry for investigating the electronic structure and reactivity of molecules cmb.ac.lkehu.eusriken.jp. These methods, based on quantum mechanics, can provide detailed information about properties such as molecular geometry, charge distribution, frontier molecular orbitals (e.g., HOMO and LUMO), reaction pathways, and spectroscopic parameters. While no specific QM studies on this compound were found, QM calculations are routinely applied to understand the electronic behavior of various organic molecules, including alkaloids chemmethod.commdpi.com. For a steroidal alkaloid like this compound, QM studies could be used to:

Determine its optimized 3D structure and relative stabilities of different conformers.

Analyze the distribution of electron density, identifying potential sites for nucleophilic or electrophilic attack.

Calculate properties like ionization potential and electron affinity, which are related to reactivity.

Investigate potential reaction mechanisms, such as metabolic transformations or degradation pathways.

Predict spectroscopic properties (e.g., NMR, IR) to aid in experimental characterization.

The application of density functional theory (DFT), a common QM method, is widely used for studying the electronic properties of molecular systems riken.jpmdpi.com. Studies on other alkaloids have utilized DFT to evaluate electronic properties and reactivity, highlighting the relevance of this approach for compounds like this compound chemmethod.com.

Molecular Dynamics (MD) Simulations of this compound Interactions with Biological Macromolecules

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems, including the interactions of small molecules with biological macromolecules like proteins, DNA, or lipid membranes nih.govnih.govarxiv.orguiuc.edufrontiersin.org. These simulations provide insights into the dynamic nature of molecular recognition, binding affinities, conformational changes, and the stability of molecular complexes nih.govarxiv.org.

Although specific MD simulations involving this compound were not found, MD simulations are commonly employed to study the interactions of alkaloids and other natural products with various biological targets nih.govchemmethod.commdpi.com. For this compound, MD simulations could be used to:

Investigate its binding modes and stability within the active sites of target proteins, such as enzymes or receptors, that are relevant to the observed biological activities of Buxus alkaloids (e.g., acetylcholinesterase inhibition researchgate.net).

Assess the conformational changes of both this compound and the biological macromolecule upon binding.

Estimate binding free energies, providing a quantitative measure of the strength of interaction.

Study the dynamics of this compound in different environments, such as in solution or within a lipid bilayer.

Studies on other steroidal alkaloids have successfully utilized MD simulations to understand their interactions with target proteins and evaluate the stability of the resulting complexes mdpi.com. This demonstrates the applicability of MD simulations to investigate the behavior of this compound in biological contexts.

Cheminformatics and Data Mining of Buxus Alkaloids and Related Steroidal Alkaloids

Cheminformatics involves the application of computational and informational techniques to chemical data, while data mining focuses on extracting meaningful patterns and knowledge from large datasets pageplace.de20visioneers15.comresearchgate.net. These approaches are valuable for analyzing the structural diversity of natural products like Buxus alkaloids and related steroidal alkaloids, identifying potential relationships between structure and activity, and prioritizing compounds for further investigation pageplace.de20visioneers15.com.

Research on Buxus alkaloids and steroidal alkaloids has benefited from cheminformatics approaches, particularly in analyzing complex mixtures and identifying characteristic compounds mdpi.comacs.orgnih.gov.

Structural Similarity Searching and Clustering

Structural similarity searching and clustering are key cheminformatics techniques used to organize and explore chemical space based on molecular structures pageplace.deresearchgate.net. By quantifying the structural resemblance between compounds, these methods can group similar molecules and identify novel ones with potential similar properties or activities pageplace.deacs.org.

For Buxus alkaloids and related steroidal alkaloids, structural similarity analysis and clustering can be applied to:

Identify subsets of alkaloids with similar structural scaffolds or substituents.

Discover novel Buxus alkaloids by searching databases for compounds structurally similar to known ones.

Group alkaloids based on their origin (e.g., different Buxus species or plant parts) to identify chemotaxonomic relationships mdpi.com.

Explore the structural diversity within the broader class of steroidal alkaloids and position Buxus alkaloids within this chemical space researchgate.net.

Studies have utilized structural similarity to group steroidal alkaloids and analyze their variations researchgate.netbiorxiv.org. Clustering techniques, such as hierarchical clustering and principal component analysis (PCA), have been successfully applied to analyze the chemical profiles of Buxus sempervirens extracts, revealing variations in alkaloid composition based on factors like variety, organ, and season mdpi.comacs.orgnih.gov.

Prediction of Biological Activity and ADME Properties In Silico

In silico methods are widely used to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of chemical compounds based on their molecular structures nih.govchemmethod.commdpi.commdpi.com20visioneers15.comchemrxiv.orguin-alauddin.ac.idresearchgate.net. These predictive models can help prioritize compounds for experimental testing, saving time and resources 20visioneers15.comresearchgate.net.

For this compound and other Buxus alkaloids, in silico prediction can be used to:

Estimate potential biological activities based on structural features and comparisons to compounds with known activities using tools like PASS (Prediction of Activity Spectra for Substances) nih.govchemrxiv.orguin-alauddin.ac.id.

Predict key ADME properties, such as gastrointestinal absorption, blood-brain barrier permeability, and interactions with metabolic enzymes (e.g., CYP enzymes) chemmethod.commdpi.commdpi.com20visioneers15.comchemrxiv.orguin-alauddin.ac.idresearchgate.net.

Assess drug-likeness based on parameters like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, often using rules like Lipinski's rule of five pageplace.demdpi.commdpi.comchemrxiv.orguin-alauddin.ac.idresearchgate.net.

Identify potential toxicity risks using predictive toxicology models 20visioneers15.comchemrxiv.orgresearchgate.net.

Studies on other alkaloids, including steroidal alkaloids, have successfully employed in silico ADME prediction and biological activity prediction to evaluate their potential as drug candidates nih.govchemmethod.commdpi.comchemrxiv.orguin-alauddin.ac.id. This indicates that similar approaches can provide valuable preliminary insights into the potential pharmacological profile of this compound.

De Novo Design and Virtual Screening of this compound-Inspired Scaffolds and Chemical Libraries

De novo design and virtual screening are computational drug discovery techniques aimed at identifying novel molecules with desired properties europa.euresearchgate.netbiomedres.usmdpi.comchemrxiv.org. De novo design involves constructing new molecular structures atom by atom or fragment by fragment within a binding site or based on desired properties, while virtual screening computationally evaluates large libraries of existing compounds for potential activity against a target europa.euresearchgate.netbiomedres.usmdpi.comchemrxiv.org.

Inspired by the structure of this compound and other Buxus alkaloids, these techniques could be applied to:

Design novel molecular scaffolds that retain key structural features of this compound believed to be important for activity, while potentially improving other properties like ADME or reducing toxicity.

Generate diverse chemical libraries based on the Buxus alkaloid scaffold for virtual screening.

Virtually screen large databases of commercially available compounds or synthetically accessible molecules to identify those that are structurally similar to this compound or predicted to bind to the same biological targets europa.eubiomedres.usmdpi.com.

Utilize fragment-based approaches to identify small molecular fragments that bind to specific sites on a target and then grow or link these fragments to create novel this compound-inspired ligands europa.eu.

While specific de novo design or virtual screening efforts focused on this compound were not found, these methods are widely applied in drug discovery pipelines for various compound classes, including natural product-inspired molecules europa.euresearchgate.netmdpi.comchemrxiv.org. The structural complexity and diversity of Buxus alkaloids make them interesting candidates for scaffold-based design and library generation.

Potential Applications As Research Tools and Future Academic Directions

Buxozine C as a Chemical Probe for Elucidating Fundamental Biological Pathways

Chemical probes, typically small molecules with known mechanisms of action, are invaluable tools for perturbing and studying biological processes mdpi.comabpi.org.uknih.govkib.ac.cn. They can help researchers understand the relationship between a molecular target and its biological consequences, validate targets for therapeutic intervention, and discover new biological insights mdpi.com. Given that other steroidal alkaloids from Buxus species have demonstrated biological activities, including enzyme inhibition researchgate.netresearchgate.net, this compound could potentially serve as a starting point for developing a chemical probe. Identifying a specific protein or pathway that this compound interacts with would be the crucial first step. Subsequent structural modifications could then be explored to enhance its potency and selectivity for that target, transforming it into a valuable tool for dissecting the biological roles of the interacting entity. Research in this area would involve rigorous target identification studies and detailed characterization of the interaction kinetics and downstream effects nih.govblogspot.comresearchgate.net.

Inspiration for Novel Synthetic Methodologies and Catalytic Reactions in Organic Chemistry

The synthesis of complex natural products like this compound often necessitates the development of novel synthetic strategies and methodologies nih.gov. The reported synthesis of this compound from cyclovirobuxine-D involves the formation of its characteristic tetrahydro-oxazine ring nih.govresearchgate.net. This specific transformation, or other unique structural features of this compound, could inspire organic chemists to devise new catalytic reactions or synthetic routes to construct similar heterocyclic systems or complex steroidal frameworks. Exploring alternative, more efficient, or stereoselective synthetic approaches to this compound or its analogs could lead to advancements in synthetic organic chemistry, providing new tools and techniques for the construction of diverse molecules acs.org.

Development of this compound-Based Optogenetic Tools or Reporter Molecules for Cell Biology

Optogenetics involves the use of light-sensitive proteins to control or monitor biological processes with high spatial and temporal precision researchgate.netnih.govnih.govmdpi.comaddgene.orgnih.gov. While this compound itself is not a light-sensitive protein, its potential interaction with specific biological targets could theoretically be leveraged in the development of novel tools. This could involve conjugating this compound or a modified analog to a photoswitchable moiety or incorporating it into a system where its activity is controlled by light. Alternatively, this compound could potentially serve as a scaffold for developing reporter molecules if a specific interaction causes a detectable signal change (e.g., fluorescence). Such endeavors would be highly interdisciplinary, requiring expertise in organic synthesis, protein engineering, and cell biology. The development of this compound-based tools in this area would depend on identifying a specific and exploitable biological interaction.

Opportunities for Biosynthetic Engineering and Metabolic Pathway Manipulation for Analog Production

Natural products are synthesized in living organisms through complex biosynthetic pathways nih.gov. Understanding the biosynthetic route to this compound in Buxus species could open avenues for biosynthetic engineering. Manipulating these pathways in the native plant or transferring the relevant genes to a heterologous host (like bacteria or yeast) could allow for the controlled production of this compound or novel analogs blogspot.comacs.orgaddgene.orgnih.govnih.gov. This approach could provide a more sustainable and scalable source of this compound for research purposes and facilitate the generation of structural variants with potentially altered or improved properties. Research in this area would involve enzyme discovery, gene cloning, and metabolic pathway reconstruction and optimization.

Interdisciplinary Research Avenues in Chemical Biology, Natural Product Discovery, and Drug Design (pre-clinical)

This compound, as a natural product with a distinct structure, sits (B43327) at the intersection of several research disciplines kib.ac.cnnih.govnih.govacmedsci.ac.ukfda.gov. Its study encourages interdisciplinary collaboration between chemists, biologists, pharmacologists, and computational scientists. Future academic directions include further exploration of its potential biological activities and underlying mechanisms of action using chemical biology approaches kib.ac.cn. This could involve activity-based protein profiling or other chemoproteomic techniques to identify its cellular targets researchgate.net. In the realm of natural product discovery, this compound serves as an example of the chemical diversity found in nature, motivating the continued search for novel bioactive compounds from plant sources. Furthermore, its structure could serve as a lead compound or inspiration for the design and synthesis of novel molecules with potential pre-clinical therapeutic applications abpi.org.uknih.govacmedsci.ac.ukfda.govpreclinicaltrials.eu. These pre-clinical studies would focus on understanding the compound's interaction with biological systems at a fundamental level, assessing its potential efficacy in disease models, and evaluating its pharmacokinetic properties, strictly as a research tool or potential lead, without entering into clinical dosage or safety discussions abpi.org.uknih.govfda.govpreclinicaltrials.eu.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the identity and purity of Buxozine C in experimental settings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and mass spectrometry are critical. For novel compounds, provide full spectral data (e.g., -NMR, -NMR) and purity assessments (e.g., ≥95% by HPLC). For known compounds, cite established literature protocols for comparative validation. Ensure raw data and instrument parameters are included in supplementary materials for reproducibility .

Q. How should researchers design a preliminary study to assess the biological activity of this compound?

- Methodological Answer : Begin with in vitro assays (e.g., cell viability, enzyme inhibition) to determine half-maximal inhibitory concentration (IC). Include positive controls (e.g., standard inhibitors) and negative controls (e.g., solvent-only groups). Use the PICOT framework to structure the research question: "In [cell line/model], does this compound (I) compared to [control] (C) reduce [specific biomarker] (O) over [timeframe] (T)?" Replicate experiments across three independent trials to assess variability .

Q. What are the critical steps in synthesizing this compound to ensure reproducibility?

- Methodological Answer : Document synthetic protocols in detail, including reagent purity, reaction conditions (temperature, solvent, catalysts), and purification methods (e.g., column chromatography). For novel syntheses, provide spectral comparisons with literature data for intermediates. Limit main-text characterization to five compounds; additional data should be in supplementary materials. Specify batch-to-batch variability in yield and purity .

Q. What ethical considerations are paramount when conducting preclinical studies on this compound?

- Methodological Answer : Adhere to institutional guidelines for animal welfare (e.g., ARRIVE or NIH guidelines). Obtain ethics board approval before initiating studies. Report adverse events (e.g., toxicity thresholds) transparently and ensure data anonymization in human cell-line studies. Include ethical compliance statements in the methods section .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across different in vivo models?

- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Validate assays using standardized protocols (e.g., LC-MS/MS for plasma concentration measurements). Design cross-species studies with matched parameters (e.g., age, weight, administration route) and apply statistical models (e.g., ANOVA with post-hoc tests) to isolate discrepancies. Discuss limitations in bioavailability and tissue distribution .

Q. What strategies can elucidate this compound’s mechanism of action at the molecular level?

- Methodological Answer : Integrate multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein interaction networks.

- Molecular Docking : Predict binding affinities to putative targets (e.g., kinases) using AutoDock Vina.

Validate hypotheses via CRISPR-Cas9 knockouts of candidate targets in relevant cell models .

Q. How should researchers formulate hypothesis-driven questions on this compound’s role in a specific disease pathway?

- Methodological Answer : Identify literature gaps using systematic reviews (e.g., PRISMA guidelines). Apply the FINER criteria:

- Feasible : Ensure access to specialized assays (e.g., patch-clamp electrophysiology for ion channel studies).

- Novel : Example hypothesis: "this compound inhibits NLRP3 inflammasome activation via redox modulation in macrophages."

- Ethical : Exclude vulnerable populations in early-phase trials.

Align the hypothesis with funding priorities (e.g., NIH R01 scope) .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC/IC values. Report 95% confidence intervals and goodness-of-fit metrics (e.g., R). For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify non-linear patterns. Use tools like GraphPad Prism or R packages (e.g.,

drc) for analysis .

Tables for Methodological Reference

| Technique | Application to this compound | Key Parameters |

|---|---|---|

| HPLC-DAD | Purity assessment | Retention time, UV-Vis λmax, column type |

| LC-MS/MS | Pharmacokinetic profiling | MRM transitions, LOD/LOQ validation |

| Molecular Docking | Target prediction | Binding energy (kcal/mol), RMSD values |

| RNA-seq | Mechanism elucidation | Fold-change cutoff (≥2), FDR-adjusted p-value |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.